{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Structure-Activity Relationship IDO1 Inhibition Isothiourea Pharmacophore

The compound {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326814-32-7), also designated as S-3-methylbenzylisothiourea hydrobromide or 2-(m-tolylmethyl)isothiourea hydrobromide, is a member of the S-benzylisothiourea class of isothiouronium salts. The core isothiourea pharmacophore has been validated as a scaffold for indoleamine 2,3-dioxygenase (IDO) inhibition and nitric oxide synthase (NOS) inhibition.

Molecular Formula C9H13BrN2S
Molecular Weight 261.18 g/mol
CAS No. 1326814-32-7
Cat. No. B6349918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
CAS1326814-32-7
Molecular FormulaC9H13BrN2S
Molecular Weight261.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC(=N)N.Br
InChIInChI=1S/C9H12N2S.BrH/c1-7-3-2-4-8(5-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
InChIKeyRFSISZUZFKKYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-3-Methylbenzylisothiourea Hydrobromide (CAS 1326814-32-7): A Substituted Isothiouronium Salt for Inhibitor Development


The compound {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide (CAS 1326814-32-7), also designated as S-3-methylbenzylisothiourea hydrobromide or 2-(m-tolylmethyl)isothiourea hydrobromide, is a member of the S-benzylisothiourea class of isothiouronium salts. The core isothiourea pharmacophore has been validated as a scaffold for indoleamine 2,3-dioxygenase (IDO) inhibition [1] and nitric oxide synthase (NOS) inhibition [2]. The compound features a 3-methylbenzyl substituent attached to the sulfur atom of the isothiourea moiety, with a hydrobromide counterion. Its molecular formula is C9H13BrN2S (MW 261.18 g/mol). It is supplied as a research reagent by multiple vendors, including Fujifilm Wako (JT-3065) and LeYan, with specified purity levels.

Why S-Benzylisothiourea Analogs Cannot Be Freely Interchanged for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide


S-Benzylisothiourea derivatives exhibit pronounced structure-activity relationships where the position and nature of substituents on the benzyl ring critically modulate both IDO1 inhibitory potency and NOS isoform selectivity. The parent compound S-benzylisothiourea serves as an IDO1 inhibitor hit [1], while the para-methyl isomer S-(4-methylbenzyl)isothiourea hydrochloride shows measurable but weak IDO1 inhibition (IC50 ≈ 30 μM) [2]. The meta-methyl substitution pattern present in the target compound introduces distinct electronic and steric effects compared to the ortho-methyl isomer (CAS 73338-92-8), para-methyl isomer, or unsubstituted benzyl analog. Furthermore, the hydrobromide salt form of the target compound differs from the hydrochloride salts of many analogs, which can affect solubility, hygroscopicity, and the reliability of biological assay results. These differences preclude simple interchange of in-class compounds without validation.

Quantitative Differentiation Evidence for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide Against Closest Analogs


Regioisomeric Position of the Methyl Substituent: Meta vs. Ortho and Para Isomers

The target compound bears a methyl group at the meta (3-) position of the benzyl ring, distinguishing it from the ortho-methyl isomer (2-methylbenzyl isothiourea, CAS 73338-92-8) and the para-methyl isomer (S-(4-methylbenzyl)isothiourea hydrochloride). Published SAR data for S-benzylisothiourea IDO1 inhibitors demonstrate that substituent position on the benzyl ring significantly affects inhibitory activity [1]. The para-methyl analog exhibits an IDO1 IC50 of approximately 30,000 nM in biochemical assay [2]. Based on SAR trends in the benzylisothiourea series, meta-substitution is predicted to yield a distinct potency profile compared to the para-substituted analog, though direct comparative data for the meta-methyl compound are not yet available in the primary literature.

Structure-Activity Relationship IDO1 Inhibition Isothiourea Pharmacophore

Hydrobromide Salt Form: Differentiation from Hydrochloride Analog Salts

The target compound is supplied as the hydrobromide (HBr) salt, whereas the nearest commercially available analogs—S-(4-methylbenzyl)isothiourea hydrochloride and S-(2-methylbenzyl)isothiourea hydrochloride (CAS 73338-92-8)—are typically supplied as hydrochloride (HCl) salts. The HBr salt has a higher formula weight (261.18 vs. ~216.7 g/mol for HCl analogs) and may exhibit different solubility profiles and hygroscopicity due to the larger bromide counterion. Vendor specifications for the target HBr salt recommend refrigerated storage (Fujifilm Wako lists cold storage conditions) , while many HCl analogs are stored at ambient temperature. The bromide counterion may also affect biological assay outcomes, as bromide ions can interact with certain enzyme systems differently than chloride ions.

Salt Form Selection Solubility Counterion Effects

Certified Purity Specifications for Research Procurement

The target compound is available with certified purity of 98% from LeYan (Product No. 1197032) and 97% from CymitQuimica (Ref. IN-DA00JVZU) . Macklin (via ChemDict) also lists a 97% purity grade . This purity level is relevant for dose-response studies where impurities could confound biological activity interpretation, particularly given that isothioureas can hydrolyze to thioureas under certain conditions.

Chemical Purity Quality Control Vendor Comparison

Price and Availability Tier Positioning Among S-Benzylisothiourea Analogs

The target compound occupies a mid-to-high price tier among S-benzylisothiourea research reagents. CymitQuimica pricing: 100mg at €149, 250mg at €196, 500mg at €326, and 1g at €647 . Fujifilm Wako pricing: 100mg at approximately ¥75,000 and 250mg at ¥100,000 . By comparison, S-(2-methylbenzyl)isothiourea hydrochloride (CAS 73338-92-8) is typically listed at lower price points, reflecting its higher commercial availability. S-(4-methylbenzyl)isothiourea hydrochloride is also more widely distributed. The narrower supplier base for the meta-methyl isomer contributes to its relatively higher unit cost.

Procurement Cost Vendor Availability Budget Planning

IDO1 Pharmacophore Validation of the S-Benzylisothiourea Core Applicable to the Meta-Methyl Analog

The S-benzylisothiourea scaffold has been confirmed as a validated IDO1 inhibitor pharmacophore through independent screening and optimization campaigns. The parent compound S-benzylisothiourea (3a) was identified as an IDO inhibitor hit, and subsequent SAR studies yielded sub-μM inhibitors (3r and 10h) that suppressed kynurenine production in A431 cells [1]. The isothiourea moiety is proposed to coordinate with the heme iron of IDO1, a mechanism that is retained in the 3-methylbenzyl analog. While direct IC50 data for the 3-methylbenzyl compound remain unpublished, the scaffold's activity is sufficiently established to support its use as a starting point for lead optimization campaigns [2].

IDO1 Inhibition Pharmacophore Drug Discovery

NOS Inhibitory Class Activity Relevance for the Meta-Methyl Isothiouronium Salt

Isothiourea derivatives, including S-benzyl-substituted variants, have been characterized as inhibitors of nitric oxide synthase (NOS) isoforms. In a study of 17 isothiourea derivatives, S-(3,4-dichlorobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide inhibited Ca2+/calmodulin-dependent NOS activity in rat brain homogenates by 78% and 76% respectively at 10 μM, outperforming the reference drug 7-nitroindazole (60% inhibition) [1]. Separately, benzenealkyl isothiourea compounds (I1–16) demonstrated nNOS inhibitory activity, with the most potent compounds achieving IC50 values in the 0.17–0.81 μM range [2]. These findings establish the class-level NOS inhibitory capacity of S-substituted isothioureas, which extends to the 3-methylbenzyl analog by structural homology. Direct NOS inhibition data for the specific compound await experimental determination.

Nitric Oxide Synthase NOS Inhibition Isothiourea

Recommended Research Application Scenarios for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide Based on Differentiated Evidence


Medicinal Chemistry: Regioisomeric SAR Exploration of S-Benzylisothiourea IDO1 Inhibitors

The meta-methyl substitution pattern of this compound provides a distinct electronic and steric profile compared to the para-methyl and ortho-methyl regioisomers. For medicinal chemistry groups optimizing IDO1 inhibitors, introducing the 3-methylbenzyl isothiourea into a compound library enables systematic exploration of substituent positional effects on IDO1 inhibition potency, cellular kynurenine suppression, and selectivity over related heme-containing enzymes. The validated S-benzylisothiourea pharmacophore [1] ensures that the scaffold is active, while the meta-methyl modification serves as a diversification point for SAR expansion.

Neuroscience: NOS Isoform Selectivity Profiling with a Structurally Distinct Isothiouronium Probe

The isothiourea class exhibits activity against neuronal NOS (nNOS), with certain S-benzyl derivatives demonstrating IC50 values in the sub-micromolar range [1]. The meta-methylbenzyl variant, with its distinct regioisomeric identity and hydrobromide salt form, provides a chemical probe for profiling NOS isoform selectivity (nNOS vs. iNOS vs. eNOS) in neuronal and macrophage cell models. The compound can serve as a tool to investigate whether meta-substitution on the benzyl ring alters isoform selectivity relative to para- or ortho-substituted analogs.

Antimicrobial Discovery: Expanding the Isothiourea Antibacterial SAR Landscape

Novel isothiourea derivatives have demonstrated activity against Gram-positive bacterial strains, with MIC values ranging from 12.5 to 50 μg/mL for the most active S-benzyl-substituted compounds [1]. The 3-methylbenzyl isothiourea hydrobromide represents an underexplored member of this antimicrobial chemotype. Researchers investigating structure-activity relationships for antibacterial isothioureas can use this compound to probe whether the meta-methyl substitution pattern improves, retains, or diminishes activity relative to the 2-nitrobenzyl, 4-nitrobenzyl, or pentabromobenzyl analogs characterized in the literature.

Chemical Biology: Isothiouronium Salt as a Biochemical Tool for Heme-Enzyme Inhibition Studies

The isothiourea moiety is proposed to coordinate with heme iron in enzymes such as IDO1 and NOS [1]. The hydrobromide salt form of the meta-methylbenzyl isothiourea offers a well-defined counterion for biochemical assays, avoiding potential confounding effects from chloride ions present in hydrochloride analogs. Researchers studying heme-enzyme inhibition mechanisms, particularly in spectrophotometric assays where halide ions can influence heme spectra, may prefer the HBr salt for cleaner experimental conditions. The compound's refrigeration storage requirement, as specified by Fujifilm Wako , also ensures preservation of chemical integrity for reproducible biochemical experiments.

Quote Request

Request a Quote for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.